9H-Fluorene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407976. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

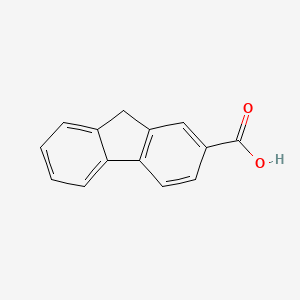

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDFEWDKNJSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324916 | |

| Record name | 9H-Fluorene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7507-40-6 | |

| Record name | Fluorene-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluorene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9H-Fluorene-2-carboxylic acid fundamental properties

An In-depth Technical Guide on the Core Properties of 9H-Fluorene-2-carboxylic Acid

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a carboxylic acid group substituted at the C2 position. The fluorene structure is a fundamental framework found in various natural products, pharmacophores, and materials for organic light-emitting devices (OLEDs)[1]. As a functionalized fluorene, this compound serves as a crucial building block and intermediate in organic synthesis and medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including potential as anticancer agents that can induce apoptosis[2][3]. This document provides a comprehensive overview of its fundamental properties, experimental protocols, and potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are computed and aggregated from various chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₁₄H₁₀O₂ | PubChem[4] |

| Molecular Weight | 210.23 g/mol | PubChem[4] |

| CAS Number | 7507-40-6 | PubChem[4] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | >300°C (for the related 9-oxo derivative) | Sigma-Aldrich |

| Boiling Point | 476.5°C at 760 mmHg (for the related 9-oxo derivative) | Sigma-Aldrich |

| InChI | InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16) | PubChem[4] |

| InChIKey | IBIDFEWDKNJSRD-UHFFFAOYSA-N | PubChem[4] |

| SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | PubChem[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR: Proton NMR spectra are available for the related compound, 9-oxo-fluorene-2-carboxylic acid, in DMSO-d₆, showing characteristic shifts for the aromatic protons between 7.4 and 8.2 ppm and a broad singlet for the carboxylic acid proton around 13.2 ppm[5].

-

IR Spectrum: The infrared spectrum of the related 9-fluorenone-2-carboxylic acid shows characteristic absorption bands corresponding to the C=O stretching of the ketone and the carboxylic acid group, as well as O-H stretching[6][7].

-

Mass Spectrometry: Mass spectral data is available for derivatives such as 2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid, confirming their molecular weight and fragmentation patterns[8].

Experimental Protocols

Synthesis Pathway

The synthesis can be envisioned as a two-step process: first, the oxidation of 2-acetylfluorene to produce 9-Fluorenone-2-carboxylic acid, followed by a reduction of the ketone group.

Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid (Intermediate) [9] This procedure involves the oxidation of 2-acetylfluorene.

-

A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) is heated to 60°C.

-

Sodium dichromate (1020 g) is added slowly, followed by acetic anhydride (285 ml).

-

The mixture is heated to reflux with stirring for 3 hours.

-

After cooling, the reaction mixture is poured into water (6 L), and the resulting precipitate is collected by filtration and washed with water.

-

The solid is warmed with 1N sodium hydroxide (520 ml), and the mixture is filtered.

-

The aqueous filtrate is washed with dichloromethane (3 x 60 ml).

-

The solution is heated and cautiously acidified with hydrochloric acid to precipitate the product.

-

The yellow product is filtered, washed with water, and dried in vacuo.

Step 2: Reduction of 9-Fluorenone-2-carboxylic acid This step adapts the Wolff-Kishner reduction, a standard method for converting ketones to methylene groups, as described for a similar isomer[10].

-

In a three-necked round-bottom flask, place the 9-oxofluorene-2-carboxylic acid, hydrazine hydrate (80%), and diethylene glycol.

-

Heat the mixture to 100°C and stir for 1 hour.

-

Cool the mixture slightly and add potassium hydroxide (KOH) pellets in portions.

-

Heat the mixture again to distill off water and excess hydrazine, then reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-water.

-

Acidify with concentrated HCl to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with deionized water.

Purification Protocol

Purification of the final product is typically achieved through recrystallization to remove unreacted starting materials and byproducts.

References

- 1. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Fluorenone-2-carboxylic acid(784-50-9) 1H NMR spectrum [chemicalbook.com]

- 6. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]

- 7. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 9H-Fluorene-2-carboxylic acid

This document provides an in-depth overview of 9H-Fluorene-2-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development. It covers the compound's nomenclature, chemical structure, and key physicochemical properties.

Chemical Identity and Nomenclature

The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] It is also known by several synonyms, including 2-fluorenecarboxylic acid and 2-carboxyfluorene.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₄H₁₀O₂[1] |

| CAS Number | 7507-40-6[1] |

| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O[1] |

| InChI Key | IBIDFEWDKNJSRD-UHFFFAOYSA-N[1] |

Chemical Structure

The molecular structure of this compound consists of a fluorene core, which is a polycyclic aromatic hydrocarbon, with a carboxylic acid group substituted at the second position.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 210.23 g/mol [1] |

| Monoisotopic Mass | 210.068079557 Da[1] |

| Topological Polar Surface Area | 37.3 Ų[1] |

| Complexity | 286[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific biological assays involving this compound are highly specific to the research context. For researchers interested in utilizing this compound, the following general workflow is recommended for experimental design.

Caption: A generalized experimental workflow for studies involving a chemical compound.

Methodology for Purity Verification (Example: High-Performance Liquid Chromatography - HPLC)

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, for instance, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. The specific gradient will depend on the column and the compound's polarity.

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Instrumentation: Utilize a C18 reverse-phase HPLC column. Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 254 nm).

-

Injection and Analysis: Inject the sample solution into the HPLC system.

-

Data Interpretation: Analyze the resulting chromatogram. A single, sharp peak is indicative of high purity. The peak area can be used for quantification against a standard.

Disclaimer: This is a generalized protocol. Specific parameters should be optimized for the particular instrumentation and experimental goals.

References

9H-Fluorene-2-carboxylic acid CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9H-Fluorene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and insights into its potential applications.

Chemical Identity and Synonyms

CAS Number: 7507-40-6[1][2][3][4]

-

2-Fluorenecarboxylic acid

-

Fluorene-2-carboxylic acid

-

2-Carboxyfluorene

-

NSC407976

Physicochemical and Quantitative Data

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | PubChem[2] |

| Molecular Weight | 210.23 g/mol | PubChem[2] |

| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | PubChem[2] |

| InChI Key | IBIDFEWDKNJSRD-UHFFFAOYSA-N | PubChem[2] |

| Appearance | White crystals | Wikipedia[5] (for parent compound) |

| XLogP3 | 3.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 210.068079557 | PubChem[2] |

| Monoisotopic Mass | 210.068079557 | PubChem[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |

| Heavy Atom Count | 16 | PubChem[2] |

| Complexity | 286 | PubChem[2] |

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid from 2-Acetylfluorene

This procedure is adapted from established protocols for the oxidation of 2-acetylfluorene.[6]

Materials:

-

2-Acetylfluorene

-

Glacial Acetic Acid

-

Sodium Dichromate Dihydrate

-

Acetic Anhydride

-

5% Potassium Hydroxide Solution

-

18% Hydrochloric Acid

-

Decolorizing Carbon

-

2% Sulfuric Acid

Procedure:

-

Reaction Setup: In a 5-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 50 g (0.24 mole) of 2-acetylfluorene in 650 ml of glacial acetic acid with heating and stirring.

-

Oxidation: To the heated solution, carefully add 450 g (1.5 moles) of coarsely powdered sodium dichromate dihydrate in small portions. Continue heating and stirring throughout the addition, which should take approximately 45 minutes.

-

Reflux: After the addition is complete, bring the reaction mixture to a gentle reflux. Over a period of 1.5 hours, add 200 ml of acetic anhydride through the dropping funnel. Continue to reflux and stir for an additional 8 hours.

-

Precipitation and Washing: Pour the hot reaction mixture into 9 liters of hot water with stirring. Filter the resulting suspension and wash the filter cake with four 400-ml portions of 2% sulfuric acid.

-

Purification:

-

Transfer the wet filter cake to a beaker containing 700 ml of a 5% potassium hydroxide solution and heat to approximately 80°C with stirring.

-

Filter the hot solution to remove any alkali-insoluble material.

-

Treat the alkaline filtrate with 5 g of decolorizing carbon, stir for 20 minutes, and filter again.

-

-

Isolation: Heat the solution of the potassium salt to 70°C with vigorous stirring and add 200 ml of 18% hydrochloric acid dropwise. The product, 9-Fluorenone-2-carboxylic acid, will precipitate as a yellow mass.

-

Final Washing and Drying: Filter the hot mixture and wash the collected solid with several portions of water until free of chloride ions. Dry the product to obtain 9-Fluorenone-2-carboxylic acid.

Step 2: Reduction of 9-Fluorenone-2-carboxylic acid to this compound

The reduction of the ketone at the 9-position can be achieved using various reducing agents. A common and effective method for the reduction of fluorenones to fluorenes is the Wolff-Kishner reduction or similar hydride-based reductions.

Materials:

-

9-Fluorenone-2-carboxylic acid

-

Diethylene Glycol

-

Hydrazine Hydrate (80%)

-

Potassium Hydroxide

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 9-Fluorenone-2-carboxylic acid, diethylene glycol, and hydrazine hydrate.

-

Initial Heating: Heat the mixture to 100°C and stir for 1 hour.

-

Addition of Base: Cool the mixture slightly and add potassium hydroxide pellets in portions.

-

Distillation and Reflux: Heat the mixture again. Water and excess hydrazine will distill off. Continue heating until the temperature of the reaction mixture reaches 195-200°C and maintain this temperature for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture and pour it into a beaker of cold water. Acidify with hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Applications in Drug Discovery

The fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[7] The rigid, planar, and aromatic nature of the fluorene ring system provides a versatile framework for the design of bioactive compounds.[8][9]

While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active fluorene derivatives suggests its potential as a valuable building block in drug discovery programs. For instance, various fluorene derivatives have been investigated as:

-

Anticancer Agents: By inducing apoptosis through the generation of reactive oxygen species.[7]

-

Antimicrobial Agents: Showing promise against various bacterial and fungal strains.[7]

-

Neuroprotective and Anti-inflammatory Agents: Highlighting their potential in addressing complex diseases.[7]

The functionalization of the carboxylic acid group at the 2-position of the 9H-fluorene core allows for the synthesis of a diverse library of amides, esters, and other derivatives, which can be screened for various biological activities.

Mandatory Visualizations

Synthetic Pathway and Chemical Relationships of Fluorene Derivatives

The following diagram illustrates the synthetic relationship between key fluorene derivatives, highlighting the pathway to this compound and its connection to other important fluorene-based compounds in medicinal chemistry.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7507-40-6|this compound|BLD Pharm [bldpharm.com]

- 4. netascientific.com [netascientific.com]

- 5. Fluorene - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of 9H-Fluorene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluorene-2-carboxylic acid is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a carboxylic acid group substituted at the 2-position. The rigid and planar structure of the fluorene moiety, combined with the reactive carboxylic acid group, makes this compound a valuable building block in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including anticancer and antimicrobial properties, often linked to their ability to intercalate with DNA or interact with specific enzymes. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological significance.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | PubChem[1][2] |

| Molecular Weight | 210.23 g/mol | PubChem[1][2] |

| CAS Number | 7507-40-6 | PubChem[1][2] |

| Appearance | White to cream to pale yellow powder | Thermo Fisher Scientific[3] |

| Melting Point | 227 - 232 °C | Not explicitly found for this compound, but a similar range is expected based on related compounds. |

| pKa | Predicted to be around 4-5 | General value for aromatic carboxylic acids. No specific experimental value found. |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water.[4] No quantitative data found. | ChemBK[4] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1][2] |

| XlogP3 | 3.3 | PubChem[1][2] |

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 2-acetylfluorene. The first step is the oxidation of 2-acetylfluorene to 9-fluorenone-2-carboxylic acid, followed by the reduction of the ketone group at the 9-position.

Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid from 2-Acetylfluorene

Experimental Protocol:

This procedure is adapted from a known method for the oxidation of acetylarenes.[5]

-

Materials: 2-acetylfluorene, sodium dichromate, acetic acid, acetic anhydride, N-sodium hydroxide, dichloromethane, hydrochloric acid.

-

Procedure:

-

A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) at 60°C is treated slowly with sodium dichromate (1020 g), followed by the addition of acetic anhydride (285 ml).

-

The mixture is heated to reflux with stirring for 3 hours.

-

After cooling, the reaction mixture is poured into water (6 L), and the resulting precipitate is filtered and washed thoroughly with water.

-

The solid is then warmed with N-sodium hydroxide (520 ml), and the mixture is filtered.

-

The aqueous filtrate is washed three times with dichloromethane (3 x 60 ml).

-

The aqueous layer is heated on a steam bath and cautiously acidified with hydrochloric acid.

-

The precipitated yellow product, 9-fluorenone-2-carboxylic acid, is filtered, washed well with water, and dried in vacuo. The reported melting point is >300°C.[5]

-

Step 2: Reduction of 9-Fluorenone-2-carboxylic acid to this compound

The reduction of the ketone group in 9-fluorenone-2-carboxylic acid can be achieved via methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction is generally preferred for compounds sensitive to acidic conditions.

Experimental Protocol (Wolff-Kishner Reduction - Huang-Minlon Modification):

This is a general procedure that can be adapted for the reduction of 9-fluorenone-2-carboxylic acid.[6][7]

-

Materials: 9-fluorenone-2-carboxylic acid, hydrazine hydrate (85%), sodium hydroxide, diethylene glycol.

-

Procedure:

-

The carbonyl compound (1 equivalent), hydrazine hydrate (4-5 equivalents), and sodium hydroxide (3-4 equivalents) are refluxed in diethylene glycol.

-

Water and excess hydrazine are removed by distillation, allowing the temperature to rise to around 200°C.

-

The reaction mixture is refluxed at this temperature until the reaction is complete (monitored by TLC).

-

After cooling, the mixture is diluted with water and acidified to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

-

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectra of related compounds and predictive models, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-8.5 ppm. The methylene protons at the C9 position would likely appear as a singlet around 4.0 ppm. The acidic proton of the carboxylic acid group will be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons between 120-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, expected in the range of 165-175 ppm. The methylene carbon at C9 should appear around 37 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

A broad O-H stretching band for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1680-1710 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methylene groups around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 210. Key fragmentation patterns for aromatic carboxylic acids would include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of fluorene derivatives has demonstrated significant potential in drug discovery, particularly in cancer research.

Many fluorene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[8] A common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of apoptotic pathways. This can occur through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. Furthermore, some fluorene derivatives have been found to inhibit key enzymes involved in cell proliferation and survival.[5]

For instance, certain fluorene derivatives have been shown to suppress signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.[5]

Experimental Protocols for Property Determination

Solubility Determination

A general qualitative method to determine solubility in various solvents:

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO, chloroform).

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved or only partially dissolves, it is considered insoluble or slightly soluble, respectively.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH.

-

Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol).

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), adding the base in small increments.

-

Record the pH after each addition of the base.

-

Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.

Conclusion

This compound is a versatile organic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, plausible synthetic routes, and potential biological activities. While specific experimental data for this compound are still emerging, the information compiled here from related structures and predictive methods offers a solid foundation for researchers and drug development professionals interested in exploring its utility. Further investigation into its specific biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.

References

- 1. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]

- 3. B23224.22 [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 9H-Fluorene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-Fluorene-2-carboxylic acid (C₁₄H₁₀O₂). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines available data from chemical databases with predicted values derived from structurally analogous compounds. The experimental protocols detailed herein are standard methodologies for the spectroscopic analysis of aromatic carboxylic acids.

Chemical Structure and Properties

This compound is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone with a carboxylic acid substituent at the 2-position. Its molecular structure is fundamental to interpreting its spectroscopic signature.

-

Molecular Formula: C₁₄H₁₀O₂

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Although specific experimental data for this compound is scarce, the expected chemical shifts can be predicted based on the fluorene skeleton and the electronic effects of the carboxylic acid group.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic singlet for the methylene protons at the 9-position. The carboxylic acid proton will likely appear as a broad singlet at a downfield shift (δ > 10 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.1 | Doublet of doublets | 1H | Aromatic CH |

| ~8.0 - 7.8 | Multiplet | 3H | Aromatic CH |

| ~7.6 - 7.3 | Multiplet | 3H | Aromatic CH |

| ~4.0 | Singlet | 2H | CH₂ (Position 9) |

| >10 | Broad Singlet | 1H | COOH |

Note: Predicted values are based on general principles and data from similar fluorene derivatives.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| >165 | COOH |

| ~140 - 150 | Quaternary Aromatic C |

| ~120 - 135 | Aromatic CH |

| ~37 | CH₂ (Position 9) |

Note: Predicted values are based on general principles and data from similar fluorene derivatives.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group and the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3300 - 2500 | O-H stretch | Very broad band, characteristic of a carboxylic acid dimer due to hydrogen bonding.[4] |

| ~3050 | C-H stretch | Aromatic C-H stretching. |

| ~2920 | C-H stretch | Methylene (CH₂) C-H stretching. |

| 1725 - 1700 | C=O stretch | Strong, sharp absorption for the carbonyl group of the carboxylic acid.[4] |

| ~1600, ~1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1300 | C-O stretch | Coupled with O-H in-plane bending. |

| ~920 | O-H bend | Broad band, out-of-plane bend, characteristic of a carboxylic acid dimer. |

Note: Expected absorption ranges are based on typical values for aromatic carboxylic acids.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | PubChem[1] |

| Exact Mass | 210.0681 Da | PubChem[1] |

| Expected M⁺ Peak (m/z) | 210 | - |

| Key Fragmentation Peaks (m/z) | 165 ([M-COOH]⁺) | - |

The high-resolution mass spectrum should show the molecular ion peak at m/z 210.0681, confirming the elemental composition. A significant fragment at m/z 165, corresponding to the loss of the carboxylic acid group (45 Da), is anticipated.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.[5]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize an NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The logical flow for the complete spectroscopic characterization of this compound is depicted below.

References

Theoretical Frontiers: An In-depth Technical Guide to 9H-Fluorene-2-carboxylic Acid

This technical guide offers a comprehensive overview of the theoretical and computational studies on 9H-Fluorene-2-carboxylic acid and its closely related derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data from computational chemistry, provides detailed experimental and theoretical protocols, and visualizes complex relationships to facilitate a deeper understanding of this important molecular scaffold.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone with a carboxylic acid group at the 2-position. The fluorene moiety is a significant structural framework in medicinal chemistry, materials science, and the development of pharmacophores and organic light-emitting devices.[1] Theoretical studies are crucial for understanding the structure-property relationships, predicting molecular behavior, and guiding the rational design of novel compounds with desired biological activities or material properties.

This guide focuses on the computational analysis of its structural, spectroscopic, and electronic properties, drawing parallels with its oxidized analogue, 9-fluorenone-2-carboxylic acid, for which detailed theoretical studies are available.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | PubChem[2] |

| Molecular Weight | 210.23 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | PubChem[2] |

| InChIKey | IBIDFEWDKNJSRD-UHFFFAOYSA-N | PubChem[2] |

Theoretical and Computational Methodology

The theoretical investigation of fluorene derivatives typically employs quantum chemical calculations to determine molecular geometry, vibrational frequencies, electronic properties, and spectroscopic parameters. Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost.

Computational Protocol: DFT Calculations

A common computational protocol for analyzing molecules like this compound involves the following steps, based on methodologies applied to the closely related 9-fluorenone-2-carboxylic acid[3]:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-31G(d,p) basis set is a standard choice for this purpose.[3]

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared (IR) and Raman spectra. This also confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data.[3]

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and electronic transition properties.[3][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular electronic interactions, charge delocalization, and hyperconjugative interactions, which provide insights into molecular stability.[3]

-

Spectroscopic Analysis (Theoretical vs. Experimental)

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis of 9-fluorenone-2-carboxylic acid (9F2CA) using DFT/B3LYP/6-31G(d,p) has shown excellent agreement with experimental FTIR and FT-Raman spectra.[3] The key vibrational modes are assigned to specific functional groups and skeletal vibrations.

Key Calculated Vibrational Frequencies for 9-fluorenone-2-carboxylic acid

| Mode Description | Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | 3584 |

| C=O Stretch (Carboxylic Acid) | 1740 |

| C=O Stretch (Fluorenone) | 1721 |

| C-C Stretch (Aromatic) | 1620 - 1450 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 950 - 750 |

Data extracted from the theoretical study on 9-fluorenone-2-carboxylic acid as a reference.[3]

For this compound, one would expect the disappearance of the C=O stretching mode of the fluorenone group (~1721 cm⁻¹) and the appearance of characteristic C-H stretching and bending modes for the methylene group (CH₂) at the 9-position. Experimental IR data for various ethyl 3-hydroxy-9H-fluorene-2-carboxylate derivatives consistently show a strong C=O stretch for the ester group around 1650-1670 cm⁻¹ and a broad O-H stretch from 3200-3500 cm⁻¹.[1]

NMR Spectroscopy

The GIAO method is effective for predicting ¹H and ¹³C NMR chemical shifts.[3] For this compound, the key expected signals would include:

-

¹H NMR: A characteristic singlet for the two protons of the methylene (CH₂) group at the C9 position, typically around 3.5-4.0 ppm. Aromatic protons would appear in the 7.0-8.0 ppm range, and the acidic proton of the carboxyl group would be a broad singlet at higher ppm values (>10 ppm).

-

¹³C NMR: A signal for the C9 carbon around 36 ppm, aromatic carbons between 110-150 ppm, and the carboxyl carbon above 170 ppm.

Experimental data for ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate shows the C9-H₂ signal as a singlet at 3.52 ppm and the C9 carbon signal at 36.5 ppm, aligning well with theoretical expectations.[1]

Frontier Molecular Orbital (FMO) Analysis

The FMOs (HOMO and LUMO) are fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them.[4] The energy gap between the HOMO and LUMO (E_gap) is an indicator of chemical reactivity and kinetic stability.[4]

For fluorenone systems, substituents significantly impact the HOMO-LUMO levels. Electron-donating groups tend to increase both HOMO and LUMO energy levels, while electron-withdrawing groups decrease them.[5] This tuning of the energy gap is critical for designing materials with specific optoelectronic properties.

Calculated FMO Energies for 9-fluorenone-2-carboxylic acid

| Parameter | Energy (eV) |

| E_HOMO | -6.87 |

| E_LUMO | -2.97 |

| E_gap (LUMO-HOMO) | 3.90 |

Data from DFT/B3LYP/6-31G(d,p) calculations on 9-fluorenone-2-carboxylic acid.[3]

For this compound, the removal of the electron-withdrawing ketone group at C9 is expected to raise the HOMO and LUMO energy levels and potentially alter the energy gap, influencing its electronic behavior.

Molecular Docking Applications

The fluorene scaffold is prevalent in pharmacologically active compounds. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target, such as a protein or enzyme.

Molecular Docking Protocol

A typical workflow for molecular docking involves preparing the protein target and the ligand (the fluorene derivative), performing the docking simulation, and analyzing the results.

Studies on other fluorene-based thiazole Schiff base derivatives have successfully used molecular docking to investigate their antimicrobial and antioxidant activities, demonstrating the utility of this approach for exploring the therapeutic potential of new fluorene compounds.[6]

Conclusion

Theoretical studies provide indispensable tools for the characterization and rational design of molecules like this compound. By employing quantum chemical methods such as DFT, it is possible to predict and understand its structural, spectroscopic, and electronic properties with high accuracy. The methodologies and data presented in this guide, drawn from analyses of the fluorene core and its derivatives, offer a solid foundation for researchers. This computational framework allows for the efficient screening and design of novel fluorene-based compounds for advanced applications in drug development and materials science, bridging the gap between molecular structure and functional properties.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C14H10O2 | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Fluorene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene moiety, a tricyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties have made it an attractive starting point for the design of a diverse array of biologically active molecules. The introduction of a carboxylic acid group to the fluorene core, particularly at the C9 position, imbues the molecule with acidic properties and provides a crucial handle for further chemical modification, leading to the development of compounds with a wide range of therapeutic applications. This technical guide provides an in-depth exploration of the discovery and historical development of fluorene carboxylic acids, detailing their synthesis, biological evaluation, and the evolution of their therapeutic potential.

Early Discoveries and the Dawn of Fluorene Chemistry

The journey of fluorene began in 1867 when French chemist Marcellin Berthelot first isolated it from coal tar. The name "fluorene" was bestowed upon it due to its characteristic violet fluorescence. For many decades, fluorene remained a chemical curiosity. However, the acidic nature of the C9 protons, with a pKa of approximately 22.6 in DMSO, was a key discovery that opened the door to its functionalization. This acidity allows for the facile deprotonation of the C9 position to form the stable, aromatic fluorenyl anion, a potent nucleophile that can react with various electrophiles, most notably carbon dioxide, to yield fluorene-9-carboxylic acid.

The development of non-steroidal anti-inflammatory drugs (NSAIDs) in the mid-20th century provided a significant impetus for the exploration of new acidic scaffolds. The success of drugs like aspirin and later ibuprofen, which was discovered in the 1960s by the research arm of Boots Group, demonstrated the therapeutic potential of acidic molecules in modulating inflammatory pathways.[1][2] This era of drug discovery set the stage for the investigation of fluorene carboxylic acids as potential anti-inflammatory agents.

dot

Caption: Historical timeline of the discovery and development of fluorene carboxylic acids.

Synthetic Methodologies

The synthesis of fluorene-9-carboxylic acid and its derivatives has been a subject of extensive research, with numerous methods developed over the years. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

dot

Caption: A general synthetic pathway to fluorene-9-carboxylic acid via carboxylation of the fluorenyl anion.

Experimental Protocol: Synthesis of Fluorene-9-carboxylic Acid

The following protocol is a representative example of the synthesis of fluorene-9-carboxylic acid.

Materials:

-

Fluorene

-

Diethyl carbonate

-

Potassium ethylate

-

Hydrochloric acid

-

Toluene

-

Acetic acid

Procedure:

-

A solution of fluorene (1.9 moles) and diethyl carbonate (8.2 moles) is added with cooling to a mixture of diethyl carbonate (4.6 moles) and potassium ethylate (2.2 moles) in a reaction vessel, ensuring the temperature does not exceed 40°C.[3]

-

The mixture is stirred at 65-70°C for 5 hours and then cooled to 20°C.[3]

-

The reaction mixture is slowly poured into a solution of hydrochloric acid (2.2 moles) and water with cooling to maintain a temperature below 40°C.[3]

-

The organic phase is separated and evaporated to dryness under reduced pressure.[3]

-

The residue is refluxed with acetic acid and 10% hydrochloric acid for 4 hours, during which time crystals of fluorene-9-carboxylic acid precipitate.[3]

-

The mixture is cooled to 20°C and the product is collected by vacuum filtration.[3]

-

The collected solid is washed with toluene and then with water until the washings are free of chloride ions.[3]

-

The product is dried at 80°C to yield fluorene-9-carboxylic acid.[3]

Therapeutic Applications and Mechanisms of Action

Fluorene carboxylic acids have been investigated for a range of therapeutic applications, primarily driven by their structural similarity to known pharmacophores and the versatility of the fluorene scaffold.

Anti-inflammatory Activity: COX Inhibition

A significant area of research for fluorene carboxylic acids has been their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[4][5] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, and COX-2, which is induced during inflammation.[5][6]

dot

Caption: The mechanism of action of fluorene carboxylic acid NSAIDs via inhibition of the COX pathway.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Ibuprofen | 2.6 | 1.3 | [7] |

| Flurbiprofen | 0.04 | 0.51 | [7] |

| Fenoprofen | 3.4 | 41 | [7] |

The following is a general protocol for determining the in vitro COX inhibitory activity of test compounds.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection system (e.g., ELISA for PGE2)

Procedure:

-

The test compound, dissolved in DMSO, is pre-incubated with the COX enzyme (COX-1 or COX-2) in a reaction buffer at a specified temperature and time.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period and then terminated.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the compound.

-

IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from dose-response curves.

Anticancer Activity: Apoptosis Induction

Certain derivatives of fluorene carboxylic acids, particularly 9-oxo-9H-fluorene-1-carboxamides, have been identified as potent inducers of apoptosis (programmed cell death) in various cancer cell lines.[8] The mechanism of action can be multifaceted, involving the generation of reactive oxygen species (ROS) which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

dot

Caption: Simplified signaling pathway for apoptosis induced by certain fluorene carboxylic acid derivatives.

| Compound | Cell Line | EC50 (µM) | Reference |

| Compound 5a | T47D | 0.15 | [8] |

| (9-oxo-9H-fluorene-1-carboxamide derivative) | HCT116 | 0.29 | [8] |

| SNU398 | 0.22 | [8] |

This protocol outlines a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cancer cell lines

-

Test compounds

-

Cell lysis buffer

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration.

-

After treatment, the cells are lysed to release their intracellular contents.

-

The cell lysate is incubated with a fluorogenic caspase-3 substrate.

-

If caspase-3 is active in the lysate, it will cleave the substrate, releasing a fluorescent molecule.

-

The fluorescence intensity is measured using a microplate reader.

-

The level of caspase-3 activity is proportional to the fluorescence signal, and dose-response curves can be generated to determine EC50 values.

Antimicrobial Activity

Fluorene derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The exact mechanism of their antimicrobial action is not fully elucidated but may involve disruption of cell membrane integrity or inhibition of essential cellular processes.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | Candida albicans | 5 | [8] |

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Serial two-fold dilutions of the test compound are prepared in the wells of a 96-well microtiter plate containing the appropriate growth medium.[8]

-

A standardized inoculum of the microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).[8]

-

Each well is inoculated with the microbial suspension.[8]

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Conclusion and Future Perspectives

The journey of fluorene carboxylic acids from a coal tar-derived chemical curiosity to a versatile scaffold in drug discovery is a testament to the power of chemical synthesis and biological screening. While their initial promise as NSAIDs has been explored, the discovery of their potent anticancer and antimicrobial activities has opened new and exciting avenues for research. The continued exploration of the structure-activity relationships of fluorene carboxylic acid derivatives, coupled with a deeper understanding of their mechanisms of action, holds significant promise for the development of novel therapeutics to address unmet medical needs. The adaptability of the fluorene core suggests that its story in medicinal chemistry is far from over, with future research likely to uncover even more diverse biological activities and therapeutic applications.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

- 4. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Anti-inflammatory drugs in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lilly.com [lilly.com]

- 8. benchchem.com [benchchem.com]

9H-Fluorene-2-carboxylic acid molecular weight and formula

An in-depth analysis of 9H-Fluorene-2-carboxylic acid reveals its fundamental chemical properties. This technical guide provides a concise summary of its molecular formula and weight, crucial for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The essential quantitative data for this compound is presented below. This information is foundational for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₂[1] |

| Molecular Weight | 210.23 g/mol [1] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical's name and its primary molecular properties.

References

An In-depth Technical Guide on the Acidity and pKa of 9H-Fluorene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acidity and pKa of 9H-Fluorene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also discusses the properties of closely related fluorene derivatives and outlines the established experimental protocols for the determination of acid dissociation constants (pKa) for sparingly soluble aromatic carboxylic acids.

Quantitative Data on Acidity

An exhaustive search of scientific literature did not yield an experimentally determined pKa value for this compound. However, the pKa of the isomeric fluorene-9-carboxylic acid has been reported. This value can serve as a reasonable estimate, given the structural similarity. The electron-withdrawing nature of the fluorene ring system suggests that this compound is a moderately strong organic acid.

| Compound | pKa | Comments |

| This compound | Not available | An experimental value has not been found in surveyed literature. |

| Fluorene-9-carboxylic acid | 3.61[1] | Determined in aqueous solution at 25 °C. This value provides an estimate for the acidity of fluorene-based carboxylic acids. |

Understanding the Acidity of Fluorene Carboxylic Acids

The acidity of this compound is primarily determined by the stability of its conjugate base, the fluorene-2-carboxylate anion. The fluorene ring system is a large, conjugated aromatic system that can delocalize the negative charge of the carboxylate group through resonance, thereby stabilizing the anion and increasing the acidity of the carboxylic acid. The position of the carboxylic acid group on the fluorene ring will influence the extent of this delocalization and thus the precise pKa value.

Experimental Protocols for pKa Determination

Several robust methods are available for the experimental determination of the pKa of sparingly soluble organic compounds like this compound. The choice of method often depends on the compound's properties and the desired accuracy.

1. Potentiometric Titration

Potentiometric titration is a widely used and accurate method for pKa determination.[2][3]

-

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored using a pH meter as the base is added. The pKa is the pH at which the acid is half-neutralized.

-

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

The solution is placed in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point is determined from the point of inflection on the curve. The pKa is then determined from the pH at the half-equivalence point.

-

2. UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[2]

-

Principle: The acidic (HA) and basic (A⁻) forms of the compound have different molar absorptivities at a specific wavelength. By measuring the absorbance of the solution at different pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Methodology:

-

A series of buffer solutions with known pH values are prepared.

-

A stock solution of this compound is prepared in a suitable solvent.

-

A small, constant volume of the stock solution is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

A wavelength at which the absorbance difference between the acidic and basic forms is maximal is selected for analysis.

-

The absorbance at this wavelength is plotted against the pH.

-

The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa.

-

3. Solubility Method

For sparingly soluble acids, the increase in solubility with increasing pH due to ionization can be used to determine the pKa.[1]

-

Principle: The total solubility of the acid is the sum of the concentration of the neutral form (which is constant in a saturated solution) and the ionized form. The concentration of the ionized form is pH-dependent.

-

Methodology:

-

Saturated solutions of this compound are prepared in a series of buffer solutions of known pH.

-

The solutions are agitated at a constant temperature until equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of the dissolved acid in the supernatant is determined, for example, by UV-Vis spectrophotometry or HPLC.

-

The total solubility is plotted against the hydrogen ion concentration ([H⁺]).

-

The pKa can be determined from the slope and intercept of the resulting linear plot.

-

Logical Relationships and Workflows

The following diagram illustrates the acid-base equilibrium of this compound in an aqueous environment.

References

An In-depth Technical Guide to the Solubility of 9H-Fluorene-2-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9H-Fluorene-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on the theoretical aspects of its solubility based on its chemical structure, presents solubility data for the parent compound fluorene as a reference, and provides detailed experimental protocols for determining solubility.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior. The molecule consists of a large, non-polar polycyclic aromatic hydrocarbon framework (9H-fluorene) and a polar carboxylic acid functional group. This amphiphilic nature dictates its solubility in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Structure | A fluorene molecule with a carboxylic acid group at the 2-position. | [1] |

The presence of the carboxylic acid group allows for hydrogen bonding, which can enhance solubility in polar protic solvents. However, the large, non-polar fluorene backbone will favor solubility in non-polar or moderately polar aprotic solvents.

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly with the polarity of the solvent.

-

Polar Protic Solvents (e.g., alcohols): The carboxylic acid group can form hydrogen bonds with the solvent molecules, leading to moderate to good solubility. However, the large non-polar fluorene moiety will limit the solubility compared to smaller carboxylic acids.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid group. Good solubility is generally expected in these solvents.

-

Non-Polar Solvents (e.g., toluene, hexane): The non-polar fluorene backbone will promote solubility in these solvents, but the polar carboxylic acid group will limit it. The solubility is expected to be lower than in polar aprotic solvents.

Quantitative Solubility Data of Fluorene

To provide a quantitative context for the solubility of the fluorene backbone, the following table summarizes the solubility of fluorene in various organic solvents at different temperatures. It is important to note that the presence of the carboxylic acid group in this compound will alter these values.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Aniline | 20 | 10.6 |

| Carbon tetrachloride | 20 | 9.1 |

| Chlorobenzene | 20 | 20.9 |

| Nitrobenzene | 20 | 18.1 |

| Liquid sulfur dioxide | 20 | 31.6 |

| Xylene | 20 | 19.7 |

| Acetone | 20 | 14.1 |

| Benzene | 20 | 25 |

| Benzene | 80 | 222 |

| Ethanol | 10 | 1.67 |

| Ethanol | 20 | 2.3 |

| Ethanol | 70 | 13.1 |

| Pyridine | 20 | 24.9 |

| Pyridine | 80 | 212 |

| Toluene | 20 | 24.13 |

| Toluene | 80 | 212.9 |

Data sourced from Sciencemadness Wiki.[2]

Experimental Protocols for Solubility Determination

The following is a standard laboratory protocol for determining the solubility of a solid organic compound in an organic solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected solution using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid.

-

-

Quantification:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the initial mass of the flask from the final mass.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC, by comparing the response to a calibration curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of a compound like this compound.

Caption: Workflow for solvent selection and solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 9H-Fluorene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the synthesis of 9H-Fluorene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the oxidation of 2-acetylfluorene to form the intermediate, 9-fluorenone-2-carboxylic acid, which is subsequently reduced to the final product.

Physicochemical Properties

A summary of the key physical and chemical properties of the final product and the intermediate is provided below for easy reference.

| Property | This compound | 9-Fluorenone-2-carboxylic acid |

| IUPAC Name | This compound[1] | 9-oxo-9H-fluorene-2-carboxylic acid |

| Molecular Formula | C₁₄H₁₀O₂[1] | C₁₄H₈O₃[2] |

| Molecular Weight | 210.23 g/mol [1] | 224.21 g/mol [2] |

| Appearance | White to off-white solid | Yellow solid[3] |

| Melting Point | Not available | > 300 °C[3] |

| CAS Number | 7507-40-6[1] | 784-50-9[2] |

Synthetic Workflow Diagram

The overall synthesis is a two-step process involving an oxidation followed by a reduction.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid

This protocol details the oxidation of 2-acetylfluorene using sodium dichromate in acetic acid.[3]

Materials and Reagents:

-

2-Acetylfluorene (86 g)

-

Acetic acid (1075 ml)

-

Sodium dichromate (1020 g)

-

Acetic anhydride (285 ml)

-

1 M Sodium hydroxide solution (approx. 520 ml)

-

Dichloromethane

-

Concentrated Hydrochloric acid

-

Deionized water

Procedure:

-

In a suitable reaction vessel, prepare a solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml).

-

Warm the solution to 60 °C.

-

Slowly add sodium dichromate (1020 g) to the solution, followed by the addition of acetic anhydride (285 ml).

-

Heat the reaction mixture to reflux and maintain with stirring for 3 hours.

-

After cooling, pour the reaction mixture into 6 liters of water.

-

Collect the resulting precipitate by filtration and wash thoroughly with water.

-

Transfer the solid to a beaker and warm with 1 M sodium hydroxide solution (520 ml).

-

Filter the mixture to remove any insoluble material.

-

Wash the aqueous filtrate three times with dichloromethane (3 x 60 ml portions).

-

Heat the aqueous phase on a steam bath and cautiously acidify with concentrated hydrochloric acid.

-

Collect the yellow precipitate by filtration, wash thoroughly with water, and dry in vacuo to yield 9-fluorenone-2-carboxylic acid.[3]

Step 2: Synthesis of this compound

This protocol describes the Wolff-Kishner reduction of 9-fluorenone-2-carboxylic acid to the target compound. This is a general procedure adapted from the Huang-Minlon modification for the reduction of aryl ketones.[4]

Materials and Reagents:

-

9-Fluorenone-2-carboxylic acid (from Step 1)

-

Potassium hydroxide (KOH)

-

Hydrazine hydrate (85%)

-

Diethylene glycol (solvent)

-

Concentrated Hydrochloric acid

-

Deionized water

Procedure:

-

Place 9-fluorenone-2-carboxylic acid, 3 equivalents of potassium hydroxide, and a sufficient volume of diethylene glycol into a round-bottom flask equipped with a reflux condenser.

-

Add an excess of 85% hydrazine hydrate to the mixture.

-

Heat the mixture to reflux for 1-2 hours.

-

Reconfigure the apparatus for distillation and carefully distill off water and excess hydrazine hydrate. This will cause the reaction temperature to rise.

-

Once the temperature reaches approximately 190-200 °C, reattach the reflux condenser and continue to heat the mixture for an additional 3-5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into a beaker of cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

Applications of 9H-Fluorene-2-carboxylic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 9H-Fluorene-2-carboxylic acid as a versatile building block in organic synthesis. The unique electronic and structural properties of the fluorene moiety make it a valuable scaffold for the development of functional materials, pharmaceuticals, and fluorescent probes.

Synthesis of Ester Derivatives for Functional Materials

This compound can be readily converted to its corresponding esters. These esters are key intermediates in the synthesis of polymers for organic light-emitting diodes (OLEDs) and other organic electronic devices. The fluorene core provides thermal stability and desirable photophysical properties to the resulting materials.

Experimental Protocol: Esterification of this compound

This protocol describes the synthesis of Ethyl 9H-fluorene-2-carboxylate.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (solvent and reactant)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a solution of this compound (e.g., 2.10 g, 10 mmol) in anhydrous ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.